molecular formula C9H14N2O2 B2750378 2-[(2-Hydroxyethyl)(pyridin-2-yl)amino]ethan-1-ol CAS No. 4439-34-3

2-[(2-Hydroxyethyl)(pyridin-2-yl)amino]ethan-1-ol

Cat. No. B2750378
CAS RN: 4439-34-3
M. Wt: 182.223
InChI Key: RCGPCAHTFZDNGJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“2-[(2-Hydroxyethyl)(pyridin-2-yl)amino]ethan-1-ol” is a chemical compound with the CAS Number: 4439-34-3 . It has a molecular weight of 182.22 .


Molecular Structure Analysis

The molecular formula of “this compound” is C9H14N2O2 .


Physical And Chemical Properties Analysis

The compound is in liquid form . It has a refractive index of n20/D 1.537 (lit.) . The boiling point is 114-116 °C/9 mmHg (lit.) , and it has a density of 1.093 g/mL at 25 °C (lit.) .

Scientific Research Applications

Synthesis and Complexation with Metal Ions

2-[(2-Hydroxyethyl)(pyridin-2-yl)amino]ethan-1-ol and its derivatives play a significant role in the synthesis of complex compounds through reactions with metal ions. These compounds are utilized as ligands to form various metal complexes, demonstrating their potential in coordination chemistry. For instance, the synthesis and characterization of Cu(II) and Cd(II) complexes with Schiff base ligands derived from 2,6-diaminopyridine and other related compounds highlight the versatility of these ligands in forming stable complexes with metal ions. These complexes are investigated for their DNA binding properties and potential as drug candidates, showcasing their importance in medicinal chemistry (Kurt et al., 2020).

Catalytic Applications

The catalytic properties of complexes formed from this compound derivatives are explored in various chemical reactions. For example, nickel(II) complexes chelated by (amino)pyridine ligands derived from such compounds have shown efficacy in ethylene oligomerization processes. These findings indicate the potential of these complexes in catalyzing industrial processes, contributing to the development of new materials and chemicals (Nyamato et al., 2016).

Biological and Medicinal Applications

The biological activity of metal complexes involving this compound derivatives is of considerable interest. Studies have examined the DNA binding, nuclease activity, and cytotoxicity of these complexes, providing insights into their potential therapeutic applications. Such research suggests that these compounds could serve as the basis for developing new drugs or therapeutic agents, highlighting their significance in the field of bioinorganic chemistry (Kumar et al., 2012).

Materials Science Applications

The structural and electronic properties of these compounds make them suitable for applications in materials science. For example, the synthesis of 1,2-dimethoxy-1,2-di(pyridin-2-yl)-1,2-ethanediol demonstrates the potential of these derivatives in creating novel materials with specific optical or electronic properties. Such materials could find applications in the development of advanced electronic devices, sensors, or photonic materials (Percino et al., 2006).

Safety and Hazards

The compound has a hazard classification of Eye Irrit. 2 . The precautionary statements include P264 - P280 - P305 + P351 + P338 - P337 + P313 . It’s important to handle this compound with care to avoid eye irritation.

properties

IUPAC Name

2-[2-hydroxyethyl(pyridin-2-yl)amino]ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N2O2/c12-7-5-11(6-8-13)9-3-1-2-4-10-9/h1-4,12-13H,5-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCGPCAHTFZDNGJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)N(CCO)CCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.